molecular formula C8H6ClIO3 B8639093 Methyl 5-chloro-2-hydroxy-3-iodobenzoate

Methyl 5-chloro-2-hydroxy-3-iodobenzoate

Cat. No.: B8639093
M. Wt: 312.49 g/mol
InChI Key: ZKFLKMGDSPSVEE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-3-iodobenzoate is a halogenated aromatic ester featuring chloro, hydroxy, and iodo substituents on a benzoate backbone. Its molecular formula is C₈H₆ClIO₃, combining a methyl ester group at the carboxyl position. The presence of halogens (Cl, I) and a hydroxyl group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C8H6ClIO3

Molecular Weight

312.49 g/mol

IUPAC Name

methyl 5-chloro-2-hydroxy-3-iodobenzoate

InChI

InChI=1S/C8H6ClIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3

InChI Key

ZKFLKMGDSPSVEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Chloro-2-Hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)
  • Molecular Formula : C₇H₄ClIO₂
  • Key Differences : Replaces the methyl ester group with an aldehyde (-CHO) at the 1-position.
  • Implications : The aldehyde group increases electrophilicity, making it more reactive in nucleophilic additions (e.g., forming Schiff bases). However, the absence of the ester group reduces stability under basic conditions. Applications include medicinal chemistry intermediates .
Methyl 5-Amino-2-Chloro-3-iodobenzoate Hydrochloride
  • Molecular Formula: C₈H₇ClINO₂
  • Key Differences: Substitutes the hydroxyl group (-OH) with an amino (-NH₂) group at the 5-position.
  • However, the hydrochloride salt introduces ionic character, affecting crystallization behavior .

Substituent Position Isomers

Methyl 5-Chloro-2-Iodobenzoate
  • Molecular Formula : C₈H₆ClIO₂
  • Key Differences : Lacks the hydroxyl group at the 2-position.
  • Implications: The absence of -OH reduces acidity (pKa ~10 for phenol vs. ~4.5 for carboxylic esters) and alters hydrogen-bonding capacity. This compound may exhibit higher lipophilicity, influencing membrane permeability in biological systems .
Methyl 2-Chloro-5-Iodobenzoate
  • Molecular Formula : C₈H₆ClIO₂
  • Key Differences : Chloro and iodo substituents swapped between positions 2 and 3.
  • The para-iodo group may enhance halogen bonding in crystal engineering .

Complex Ester Derivatives

Methyl 2-(4-Chlorobenzoyloxy)-5-Iodobenzoate
  • Molecular Formula : C₁₅H₁₀ClIO₄
  • Key Differences : Introduces a 4-chlorobenzoyloxy group at the 2-position.
  • Implications : The bulky benzoyloxy group increases molecular weight (MW = 424.6 g/mol) and steric hindrance, likely reducing reactivity in nucleophilic substitution reactions. This derivative may serve as a prodrug with delayed hydrolysis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
Methyl 5-chloro-2-hydroxy-3-iodobenzoate C₈H₆ClIO₃ 5-Cl, 2-OH, 3-I, 1-COOCH₃ Ester, Phenol
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 5-Cl, 2-OH, 3-I, 1-CHO Aldehyde, Phenol
Methyl 5-amino-2-chloro-3-iodobenzoate C₈H₇ClINO₂ 5-NH₂, 2-Cl, 3-I, 1-COOCH₃ Ester, Amine
Methyl 2-chloro-5-iodobenzoate C₈H₆ClIO₂ 2-Cl, 5-I, 1-COOCH₃ Ester

Table 2: Physicochemical Properties (Representative Data)

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound Not reported ~3.2 Low (DMSO)
5-Chloro-2-hydroxy-3-iodobenzaldehyde Not reported ~2.8 Moderate (EtOH)
Methyl 5-amino-2-chloro-3-iodobenzoate Not reported ~2.5 High (H₂O)

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